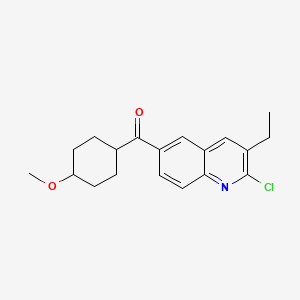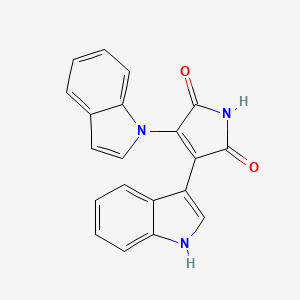![molecular formula C14H24OSi B14241085 Silane, [[4-(1,1-dimethylethyl)phenyl]methoxy]trimethyl- CAS No. 624286-50-6](/img/structure/B14241085.png)
Silane, [[4-(1,1-dimethylethyl)phenyl]methoxy]trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, [[4-(1,1-dimethylethyl)phenyl]methoxy]trimethyl- is an organosilicon compound with the molecular formula C14H24OSi. It is a derivative of silane, where the silicon atom is bonded to three methyl groups and one [[4-(1,1-dimethylethyl)phenyl]methoxy] group. This compound is known for its applications in various fields, including materials science and organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [[4-(1,1-dimethylethyl)phenyl]methoxy]trimethyl- typically involves the reaction of [[4-(1,1-dimethylethyl)phenyl]methanol with trimethylchlorosilane in the presence of a base such as pyridine. The reaction proceeds via the formation of a silyl ether linkage, resulting in the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of advanced equipment to control temperature, pressure, and reaction time, ensuring consistent quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Silane, [[4-(1,1-dimethylethyl)phenyl]methoxy]trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form simpler silanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various organosilicon compounds depending on the substituent introduced.
Applications De Recherche Scientifique
Silane, [[4-(1,1-dimethylethyl)phenyl]methoxy]trimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the protection of hydroxyl groups.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of advanced materials, including coatings and adhesives
Mécanisme D'action
The mechanism of action of Silane, [[4-(1,1-dimethylethyl)phenyl]methoxy]trimethyl- involves the formation of stable silyl ether linkages. These linkages enhance the stability and reactivity of the compound, making it useful in various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Silane, [[4-(1,1-dimethylethyl)phenyl]ethynyl]trimethyl-: Similar structure but with an ethynyl group instead of a methoxy group.
Trimethyl(phenyl)silane: Lacks the [[4-(1,1-dimethylethyl)phenyl]methoxy] group, making it less reactive in certain applications.
Uniqueness
Silane, [[4-(1,1-dimethylethyl)phenyl]methoxy]trimethyl- is unique due to its specific functional groups, which provide enhanced stability and reactivity. This makes it particularly useful in applications requiring robust chemical transformations and stable end products .
Propriétés
Numéro CAS |
624286-50-6 |
|---|---|
Formule moléculaire |
C14H24OSi |
Poids moléculaire |
236.42 g/mol |
Nom IUPAC |
(4-tert-butylphenyl)methoxy-trimethylsilane |
InChI |
InChI=1S/C14H24OSi/c1-14(2,3)13-9-7-12(8-10-13)11-15-16(4,5)6/h7-10H,11H2,1-6H3 |
Clé InChI |
JMLPLSVALCVYJO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)CO[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



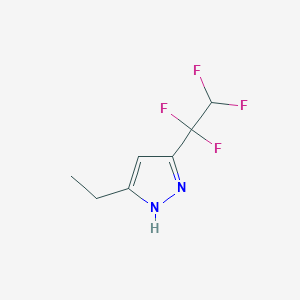

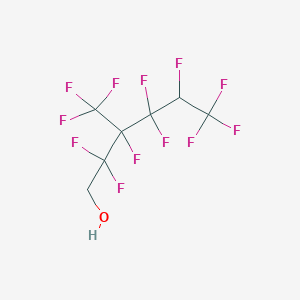
![[1,3]Thiazolo[5,4-c][1,2]oxazole](/img/structure/B14241018.png)
![2-[(4-chlorophenyl)sulfonylamino]-N-[(4-fluorophenyl)methylideneamino]benzamide](/img/structure/B14241022.png)
![3-(4-Methoxybenzoyl)pyrrolo[1,2-a]quinoxaline-1,2,4(5H)-trione](/img/structure/B14241030.png)
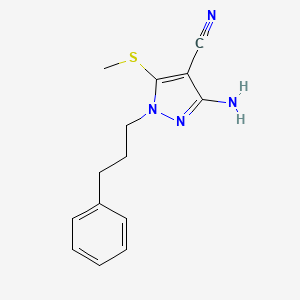

![4-[(2-Hydroxypropyl)amino]-4-oxobut-2-enoic acid](/img/structure/B14241055.png)


